(S)-tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate
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Overview
Description
(S)-tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate is a chiral compound that belongs to the class of organic compounds known as proline and derivatives. This compound is characterized by the presence of a pyrrolidine ring, a tert-butyl group, and a hydrazinecarbonyl moiety. It is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate with appropriate reagents under controlled conditions. One common method involves the use of tert-butyl carbamate as a starting material, which undergoes a series of reactions including hydrazinolysis and cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
(S)-tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce hydrazine derivatives, and substitution reactions can result in various substituted pyrrolidine derivatives .
Scientific Research Applications
(S)-tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (S)-tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (S)-tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate include:
- ®-1-Boc-3-pyrrolidinecarboxylic acid
- (S)-1-Boc-3-pyrrolidinecarboxylic acid
- (S)-1-Boc-piperidine-3-carboxylic acid
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of structural features, including the hydrazinecarbonyl moiety and the specific stereochemistry. This unique structure imparts distinct reactivity and potential biological activities, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
tert-butyl (2S)-2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O3/c1-10(2,3)16-9(15)13-6-4-5-7(13)8(14)12-11/h7H,4-6,11H2,1-3H3,(H,12,14)/t7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWGMUMFSVOZRT-ZETCQYMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30434192 |
Source
|
Record name | tert-Butyl (2S)-2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30434192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
881310-04-9 |
Source
|
Record name | tert-Butyl (2S)-2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30434192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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